molecular formula C12H11N3O3 B8782513 Phenyl 5-methoxypyrazin-2-ylcarbamate

Phenyl 5-methoxypyrazin-2-ylcarbamate

Cat. No.: B8782513
M. Wt: 245.23 g/mol
InChI Key: AJPYGXUCUOPWSB-UHFFFAOYSA-N
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Description

Phenyl 5-methoxypyrazin-2-ylcarbamate is a synthetic carbamate derivative characterized by a pyrazine ring substituted with a methoxy group at the 5-position and a phenylcarbamate group at the 2-position. Carbamates are widely studied for their stability and bioactivity, often serving as intermediates in drug synthesis or as functional moieties in agrochemicals and pharmaceuticals .

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

phenyl N-(5-methoxypyrazin-2-yl)carbamate

InChI

InChI=1S/C12H11N3O3/c1-17-11-8-13-10(7-14-11)15-12(16)18-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,15,16)

InChI Key

AJPYGXUCUOPWSB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Pyrazine-Based Carbamates

The closest analog identified in the evidence is tert-butyl 5-methylpyrazin-2-ylcarbamate (), synthesized via refluxing 5-methylpyrazine-2-carboxylic acid with diphenyl phosphoryl azide. Key differences include:

  • Substituents : The target compound features a methoxy group (OCH₃) at the 5-position, whereas the analog has a methyl group (CH₃). Methoxy groups typically enhance solubility and electron-donating effects compared to alkyl groups.
  • Carbamate Group : The phenylcarbamate in the target compound may confer greater steric hindrance and altered hydrolytic stability compared to tert-butyl carbamates.
Property Phenyl 5-Methoxypyrazin-2-ylcarbamate tert-Butyl 5-Methylpyrazin-2-ylcarbamate
Substituent (Position 5) Methoxy (OCH₃) Methyl (CH₃)
Carbamate Group Phenyl tert-Butyl
Synthesis Method Not reported in evidence Reflux with diphenyl phosphoryl azide

Phenylephrine Hydrochloride and Azo Dye Derivatives

For example:

  • Molar Absorptivity: Phenylephrine forms azo dyes with 2-aminobenzothiazole (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹ at 510 nm, ). This parameter is critical for comparing the detectability of aromatic amines and carbamates.

Spectrophotometric Methods

While the evidence focuses on phenylephrine, the methods are applicable to carbamate derivatives:

  • Diazotization: 2-Aminobenzothiazole () produces stable azo dyes in alkaline media. Carbamates with aromatic amines could undergo similar coupling reactions for quantification.
  • Linearity and Stability : Phenylephrine assays showed linearity up to 250 μg/25 mL (0.4–10 ppm) with 48-hour stability (RSD < ±3.09%), a benchmark for validating carbamate assays .

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